2-Cyclohexylideneethanol 2-Cyclohexylideneethanol
Brand Name: Vulcanchem
CAS No.: 932-89-8
VCID: VC3895246
InChI: InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h6,9H,1-5,7H2
SMILES: C1CCC(=CCO)CC1
Molecular Formula: C8H14O
Molecular Weight: 126.2 g/mol

2-Cyclohexylideneethanol

CAS No.: 932-89-8

Cat. No.: VC3895246

Molecular Formula: C8H14O

Molecular Weight: 126.2 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexylideneethanol - 932-89-8

Specification

CAS No. 932-89-8
Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
IUPAC Name 2-cyclohexylideneethanol
Standard InChI InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h6,9H,1-5,7H2
Standard InChI Key STMMZXSFWVMHSA-UHFFFAOYSA-N
SMILES C1CCC(=CCO)CC1
Canonical SMILES C1CCC(=CCO)CC1

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

2-Cyclohexylideneethanol consists of a cyclohexene ring fused to an ethanol group, forming a bicyclic structure. The cyclohexylidene moiety adopts a chair conformation, a common geometry for six-membered rings due to its minimal steric strain . The ethanol substituent is positioned at the 2-carbon of the cyclohexene ring, creating a planar arrangement around the double bond. This geometry facilitates intramolecular interactions, such as hyperconjugation between the π-electrons of the cyclohexene double bond and the adjacent hydroxyl group .

Table 1: Key Structural Parameters of 2-Cyclohexylideneethanol

PropertyValueSource
Molecular FormulaC₈H₁₄O
Molecular Weight126.196 g/mol
Exact Mass126.10400 g/mol
Polar Surface Area (PSA)20.23 Ų
LogP (Partition Coefficient)1.87
Index of Refraction1.575

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a boiling point of 201.8°C at 760 mmHg, indicative of strong intermolecular hydrogen bonding between hydroxyl groups . Its flash point of 86.6°C classifies it as a flammable liquid, necessitating careful handling under high-temperature conditions. The density of 1.041 g/cm³ at ambient temperature aligns with trends observed in bicyclic alcohols, which typically exhibit higher densities than their acyclic analogs due to ring strain and compact molecular packing .

Synthesis and Derivative Formation

Key Reaction Steps for Bromide Derivative :

  • Substrate Preparation: A solution of alcohol (presumed to be 2-Cyclohexylideneethanol) in diethyl ether is cooled to 0°C under nitrogen.

  • Bromination: PBr₃ is added dropwise, facilitating conversion to the allylic bromide.

  • Workup: The reaction is quenched with water, and the product is extracted with n-hexane.
    Yield: 99% .

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